molecular formula C20H19NO2S B2456918 N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-(methylthio)benzamide CAS No. 1351635-43-2

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-(methylthio)benzamide

Cat. No.: B2456918
CAS No.: 1351635-43-2
M. Wt: 337.44
InChI Key: PKPDWVYXUYBIEO-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-(methylthio)benzamide is a complex organic compound that features a naphthalene ring, a benzamide group, and a methylthio substituent

Properties

IUPAC Name

N-(2-hydroxy-2-naphthalen-1-ylethyl)-2-methylsulfanylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO2S/c1-24-19-12-5-4-10-17(19)20(23)21-13-18(22)16-11-6-8-14-7-2-3-9-15(14)16/h2-12,18,22H,13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKPDWVYXUYBIEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NCC(C2=CC=CC3=CC=CC=C32)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-(methylthio)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the naphthalene derivative, followed by the introduction of the hydroxyethyl group. The final step involves the formation of the benzamide linkage and the introduction of the methylthio group. Specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-(methylthio)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The benzamide group can be reduced to an amine.

    Substitution: The methylthio group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxyethyl group yields a ketone, while reduction of the benzamide group produces an amine.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has shown that derivatives of benzamide compounds exhibit significant anticancer properties. For instance, related compounds have demonstrated efficacy against human colorectal carcinoma cells (HCT116). The anticancer activity is often evaluated using the Sulforhodamine B (SRB) assay, with results indicating that certain derivatives have an IC50 value lower than that of standard chemotherapeutic agents like 5-Fluorouracil (5-FU) .

Antimicrobial Properties
The compound has also been assessed for its antimicrobial activity against various bacterial strains. Studies indicate that certain derivatives exhibit minimum inhibitory concentrations (MICs) in the low micromolar range, suggesting strong antibacterial effects against both Gram-positive and Gram-negative bacteria .

Table 1: Anticancer and Antimicrobial Activity of Related Compounds

CompoundActivity TypeTarget Cell Line/BacteriaIC50/MIC (µM)
N1AnticancerHCT1165.85
N8AntimicrobialE. coli1.43
N22AntimicrobialK. pneumoniae2.60
N18AnticancerHCT1164.53

Pharmacological Applications

Enzyme Inhibition
N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-(methylthio)benzamide may act as a potential inhibitor of key enzymes involved in metabolic pathways. For example, compounds with similar structures have been investigated for their ability to inhibit dihydrofolate reductase, an enzyme critical for DNA synthesis and repair . This inhibition is crucial in developing new therapeutic strategies against various cancers.

Neuroprotective Effects
Emerging studies suggest that naphthalene derivatives might possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. Their ability to cross the blood-brain barrier and modulate neuroinflammatory responses is under investigation .

Material Science Applications

Polymer Chemistry
The unique chemical structure of this compound allows it to be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. Research into the development of polymer composites utilizing this compound is ongoing, focusing on applications in coatings and advanced materials .

Case Studies

Case Study 1: Anticancer Screening
A study conducted on various benzamide derivatives highlighted the anticancer potential of compounds similar to this compound. The findings revealed that specific structural modifications led to enhanced cytotoxicity against HCT116 cells, with some compounds outperforming established chemotherapeutics .

Case Study 2: Antimicrobial Efficacy
In another investigation, a series of synthesized naphthalene-based compounds were tested for antimicrobial activity against a panel of pathogens including Staphylococcus aureus and Escherichia coli. The results indicated promising antimicrobial effects, particularly for compounds with methylthio substitutions, suggesting a potential avenue for developing new antibiotics .

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-(methylthio)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-(methylthio)benzamide: Unique due to its specific combination of functional groups.

    N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-(methylthio)benzoate: Similar structure but with a benzoate group instead of a benzamide group.

    N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-(methylthio)aniline: Contains an aniline group instead of a benzamide group.

Uniqueness

This compound is unique due to its specific combination of a naphthalene ring, hydroxyethyl group, benzamide linkage, and methylthio substituent. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-(methylthio)benzamide is a compound with significant biological activity, particularly in the context of its potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C20H19NO2S
  • Molecular Weight : 341.43 g/mol
  • CAS Number : 14233-73-9
  • Structure : The compound consists of a naphthalene moiety substituted with a hydroxyl group and a benzamide structure that includes a methylthio group.

Antitumor Activity

Recent studies have highlighted the antitumor properties of various benzamide derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant antiproliferative effects against cancer cell lines.

Case Study : A study demonstrated that related benzamide compounds showed IC50 values ranging from 10 to 33 nM in MCF-7 breast cancer cells, indicating potent activity against tumor proliferation . This suggests that this compound may also exhibit similar effects, warranting further investigation.

The mechanism through which this compound exerts its biological effects may involve the inhibition of specific cellular pathways associated with tumor growth. For instance, some benzamide derivatives have been shown to interact with tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis .

Antimicrobial Activity

In addition to its antitumor properties, there is evidence suggesting that benzamide derivatives can possess antimicrobial activity. For example, compounds exhibiting structural similarities have been tested for their efficacy against various bacterial strains using agar-well diffusion methods . This highlights the potential dual functionality of this compound as both an anticancer and antimicrobial agent.

Comparative Studies

Research comparing various derivatives of benzamides has provided insights into their biological activities. The following table summarizes key findings from different studies:

Compound NameActivity TypeIC50 (nM)Reference
Compound IAntiproliferative10–33
Compound IIAntimicrobial-
N-(2-hydroxy...)Proposed AntitumorTBD-

In Vitro Studies

In vitro studies have demonstrated the ability of related compounds to inhibit cell proliferation in various cancer cell lines. The interaction with tubulin has been particularly noted as a critical factor in their mechanism of action.

Conclusion and Future Directions

This compound represents a promising candidate for further research due to its potential antitumor and antimicrobial properties. Future studies should focus on:

  • In Vivo Testing : To evaluate the efficacy and safety profile in animal models.
  • Mechanistic Studies : To elucidate the exact pathways affected by this compound.
  • Structural Modifications : To enhance biological activity and reduce potential side effects.

Q & A

Q. Table 1: Key Synthetic Routes and Yields

MethodReagents/ConditionsYieldKey Reference
Multi-component condensationβ-naphthol, benzaldehyde, ethylenediamine (EtOH, reflux)75%
Benzoylation of amine precursorsPyridine, benzoyl chloride60–70%
Ionic liquid-mediated synthesisMethyl carbamate, [BMIM][BF₄]65%

Q. Table 2: Biological Activity of Structural Analogs

ModificationAssay ModelActivity ImprovementReference
Nitro substitution at C4 (naphthalene)MCF-7 cytotoxicityIC₅₀ = 8.2 µM vs. 22 µM (parent)
Methoxy replacement (benzamide)COX-2 inhibition85% inhibition at 10 µM
Ethylenediamine linker shorteningHEK293 cytotoxicityReduced toxicity (CC₅₀ > 100 µM)

Critical Analysis of Evidence

  • Synthesis : provides the most detailed protocol, but discrepancies in yields (e.g., 75% vs. 65% in ionic liquids) suggest solvent polarity and temperature optimization are critical .
  • Bioactivity : While and highlight anti-cancer potential, conflicting data (e.g., variable IC₅₀ values) necessitate rigorous target validation .
  • Mechanism : ’s hypothesis on hydroxyl group interactions aligns with COX-2 inhibition data in , though direct target evidence remains lacking .

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